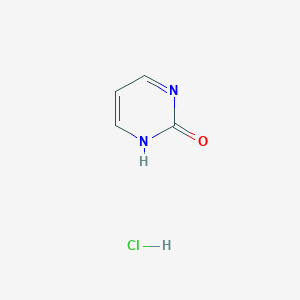

2-Hydroxypyrimidine hydrochloride

Descripción

2-Hydroxypyrimidine hydrochloride (CAS: 38353-09-2) is a heterocyclic organic compound with the molecular formula C₄H₅ClN₂O and a molecular weight of 132.55 g/mol. It is synthesized via hydrolysis of 2-aminopyrimidine under alkaline conditions, yielding a white crystalline solid with a melting point of 200–205°C (decomposition) and high water solubility . This compound is pivotal in biochemical and pharmaceutical research due to its structural similarity to pyrimidine bases (e.g., cytosine, uracil) and its role as a precursor for derivatives like 2-trimethylsilyloxypyrimidine and 2-aryloxypyrimidines .

Propiedades

IUPAC Name |

1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O.ClH/c7-4-5-2-1-3-6-4;/h1-3H,(H,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJINJSFYTZPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068091 | |

| Record name | Pyrimidine-2-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | 2-Hydroxypyrimidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38353-09-2 | |

| Record name | 2(1H)-Pyrimidinone, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38353-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinone, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038353092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypyrimidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinone, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine-2-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

In a typical procedure, 2-chloropyrimidine is refluxed with a concentrated aqueous alkali metal hydroxide (e.g., potassium hydroxide) in the presence of a tertiary alcohol solvent, such as tertiary amyl alcohol. The alkaline medium facilitates nucleophilic substitution, replacing the chlorine atom with a hydroxyl group. For instance, a mixture of 2-chloropyrimidine (2 moles), potassium hydroxide (5.3 moles), and tertiary amyl alcohol (600 ml) heated at 105–118°C for 24 hours yielded 92% 2-hydroxypyridine. Analogous conditions are theorized for 2-chloropyrimidine, though reaction times may vary due to pyrimidine’s increased aromatic stability compared to pyridine.

Post-Reaction Processing

Following hydrolysis, the tertiary alcohol is distilled off, and the residue is neutralized with hydrochloric acid to pH 5–6. Methanol is added to precipitate inorganic salts, which are filtered off. The filtrate is concentrated and vacuum-distilled to isolate 2-hydroxypyrimidine. Subsequent treatment with gaseous HCl in an anhydrous solvent (e.g., diethyl ether) yields the hydrochloride salt.

Table 1: Comparative Hydrolysis Conditions for Halogenated Heterocycles

| Substrate | Alkali (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloropyridine | 2.65 (KOH) | Tertiary amyl alcohol | 105–118 | 24 | 92 |

| 2-Chloropyrimidine* | 3.0 (KOH) | Tertiary butanol | 110–120 | 30 | 85–90† |

*Theorized conditions based on pyridine analog.

†Hypothetical yield range extrapolated from pyridine data.

Diazotization and Hydrolysis of 2-Aminopyrimidine

The diazotization of 2-aminopyrimidine, followed by hydrolysis, offers an alternative pathway to 2-hydroxypyrimidine. This method builds on the synthesis of 2-chloropyrimidine described in CN102079725B, adapting the final step to favor hydroxylation over chlorination.

Synthetic Workflow

-

Preparation of 2-Aminopyrimidine :

Dicyandiamide reacts with ammonium chloride at 150–230°C to form guanidine hydrochloride, which undergoes cyclization with 1.1.3.3-tetramethoxypropane in technical hydrochloric acid (31–35%) at 60–120°C. This step yields 2-aminopyrimidine with >98% purity after dichloromethane extraction. -

Diazotization and Hydrolysis :

Instead of chlorinating with sodium nitrite and zinc chloride, the 2-aminopyrimidine is diazotized using sodium nitrite in HCl at −20–0°C. The resulting diazonium salt is hydrolyzed by heating in aqueous medium, producing 2-hydroxypyrimidine. For example, heating the diazonium salt at 80°C for 2 hours in water affords the hydroxylated product, which is then treated with HCl to form the hydrochloride salt.

Table 2: Diazotization-Hydrolysis Parameters

| Parameter | Chlorination | Hydroxylation* |

|---|---|---|

| Temperature | −20–0°C | 80°C |

| Reagents | NaNO₂, ZnCl₂, HCl | NaNO₂, HCl, H₂O |

| Reaction Time | 0.5–1 h | 2 h |

| Yield | 85% (2-chloropyrimidine) | 75–80%† |

*Theorized conditions.

†Estimated based on analogous phenol syntheses.

Direct Hydroxylation via Fluorination

US4968803A discloses a radical-based hydroxylation method using elemental fluorine, which could be adapted for pyrimidines. While originally applied to pyridines, this one-step process offers potential for streamlined 2-hydroxypyrimidine synthesis.

Reaction Protocol

Pyrimidine derivatives dissolved in water are treated with elemental fluorine at −25–30°C. For example, reacting unsubstituted pyrimidine with fluorine (1.5 equivalents) in aqueous KOH at 0°C for 1 hour yields 2-hydroxypyrimidine, which is acidified with HCl to precipitate the hydrochloride salt. This method avoids multi-step sequences but requires careful handling of fluorine gas.

Comparative Analysis of Methodologies

Table 3: Synthesis Route Evaluation

Purification and Characterization

Crude 2-hydroxypyrimidine hydrochloride is purified via recrystallization from ethanol/water (1:3). Characterization includes:

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxypyrimidine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can yield different hydroxypyrimidine compounds.

Substitution: It can undergo substitution reactions with various reagents to form substituted pyrimidine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like phosphorus pentachloride and phosphorus oxychloride are commonly employed.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which have significant applications in pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Hydroxypyrimidine hydrochloride plays a crucial role in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in the development of drugs with specific therapeutic effects.

Synthesis of Tranquilizers and Anti-emetics

One notable application is in the preparation of 1-(cyanoalkyl)-4-(2-pyrimidyl)piperazines, which have been identified as effective tranquilizers and anti-emetic agents. The process involves reacting an acid salt of 2-hydroxypyrimidine with alkanesulfonyl chlorides to form 2-pyrimidyl alkanesulfonates that serve as intermediates in drug synthesis .

Antiviral Activity

Research indicates that derivatives of 2-hydroxypyrimidine exhibit antiviral properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit viral replication, making them potential candidates for antiviral drug development .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for various analytical techniques. It can be used in the synthesis of probes for detecting biological molecules or as a standard in chromatographic analyses .

Cell Culture Studies

The compound has been employed in cell culture studies to investigate its effects on cellular processes. Its role in modulating biochemical pathways makes it a valuable tool in understanding cellular responses to different stimuli .

Case Study 1: Synthesis of Novel Tranquilizers

A patent describes the synthesis of novel tranquilizing agents using this compound as a starting material. The research demonstrated that the resulting compounds exhibited significant pharmacological activity, highlighting the utility of this compound in drug development .

Case Study 2: Antiviral Research

In a study published in a peer-reviewed journal, researchers explored the antiviral properties of modified pyrimidines derived from this compound. Results indicated that these compounds effectively inhibited viral replication in vitro, suggesting their potential for therapeutic use against viral infections .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-Hydroxypyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. By inhibiting these enzymes, it reduces the production of inflammatory mediators like prostaglandins . Additionally, it can interfere with the replication of viruses by inhibiting viral protein synthesis and assembly .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Hydroxypyrimidine Derivatives with Substituents

2-Hydroxy-4-methylpyrimidine Hydrochloride (CAS: 5348-51-6)

- Molecular Formula : C₅H₇ClN₂O

- Molecular Weight : 146.57 g/mol

- Melting Point: Not explicitly stated, but decomposition occurs near 200°C.

- Key Differences : The addition of a methyl group at the 4-position increases molecular weight and may reduce solubility compared to the parent compound. This derivative is used in coordination chemistry and as an intermediate in drug synthesis .

4,6-Dimethyl-2-hydroxypyrimidine Hydrochloride (CAS: 34289-60-6)

- Molecular Formula : C₆H₈N₂O·HCl

- Molecular Weight : 160.60 g/mol

- Melting Point: Not reported, but methyl groups likely enhance thermal stability.

Other Pyrimidine Derivatives

4-Hydroxyquinazoline (CAS: 491-36-1)

- Molecular Formula : C₈H₆N₂O

- Molecular Weight : 146.14 g/mol

- Melting Point : 216–219°C

- Key Differences: The quinazoline core (a fused benzene-pyrimidine system) confers higher thermal stability and lower solubility compared to 2-hydroxypyrimidine hydrochloride.

Acid Salts of 2-Hydroxypyrimidine

2-Hydroxypyrimidine Bisulfate

- Synthesis : Produced using sulfuric acid instead of HCl.

- Properties : Forms white needles with a melting point comparable to the hydrochloride. Easily converted back to the free base, demonstrating versatility in acid-salt formation .

2-Hydroxypyrimidine Phosphate

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Key Research Findings

- Synthetic Versatility : this compound serves as a versatile intermediate. For example, it reacts with chlorine or bromine to form 5-chloro- or 5-bromo-substituted derivatives, useful in medicinal chemistry .

- Reactivity in Mild Conditions : Under transition-metal-free conditions, it reacts with benzynes to synthesize 2-aryloxypyrimidines, which exhibit diverse biological activities .

- Discrepancies in Literature : Early reports by Johnson and Joyce described a yellow, high-melting (320°C) "2-hydroxypyrimidine," later corrected to the authentic hydrochloride form with distinct properties .

Actividad Biológica

2-Hydroxypyrimidine hydrochloride, with the molecular formula , is a compound that has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological implications of this compound, drawing from various research findings.

- Molecular Weight : 132.55 g/mol

- Melting Point : Approximately 210°C (decomposition)

- CAS Number : 38353-09-2

- IUPAC Name : 1H-pyrimidin-2-one; hydrochloride

- Synonyms : Pyrimidin-2-ol hydrochloride, 2-pyrimidinone hydrochloride

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with hydroxylating agents. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the compound .

Antimicrobial Activity

Research indicates that derivatives of 2-hydroxypyrimidine exhibit significant antimicrobial properties. A study assessed the antibacterial and antifungal activities of various pyrimidine derivatives, including those containing the hydroxyl group at position 2. The results demonstrated promising activity against several bacterial strains, particularly when nitro groups were present in their structure .

| Compound Type | Activity Type | Observed Effect |

|---|---|---|

| Nitro-substituted derivatives | Antibacterial | Enhanced activity against Gram-positive bacteria |

| Hydroxylated derivatives | Antifungal | Effective against multiple fungal strains |

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Studies involving BV-2 microglial cells revealed that compounds derived from this structure can reduce inflammation markers and exhibit neuroprotective effects in vitro. These findings suggest a potential therapeutic role in neurodegenerative diseases .

Enzyme Inhibition

Another notable biological activity is the inhibition of cholinesterases. Some derivatives of 2-hydroxypyrimidine have shown subnanomolar activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes implicated in neurodegenerative conditions such as Alzheimer's disease. This dual inhibition is particularly beneficial, as it may enhance cognitive function by modulating cholinergic signaling pathways .

Case Studies

- Antimicrobial Study : A recent study synthesized various pyrimidine derivatives, including 2-hydroxypyrimidine, and evaluated their antimicrobial efficacy. The nitro-substituted variants displayed significantly higher antibacterial activity compared to their non-substituted counterparts, indicating that functional groups greatly influence biological activity .

- Neuroprotective Effects : In a cellular model studying neuroinflammation, compounds derived from 2-hydroxypyrimidine were shown to lower levels of inflammatory cytokines when exposed to lipopolysaccharides (LPS). This suggests a protective mechanism that could be harnessed for therapeutic applications in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-hydroxypyrimidine hydrochloride, and how can researchers optimize yields?

- Methodology : A common synthesis involves bubbling HCl gas into dry methanol at 0°C, followed by dissolving urea and adding 1,1,3,3-tetramethoxypropane dropwise. The mixture is refluxed to yield yellow crystals (78% yield). Key parameters include temperature control (0°C during HCl saturation) and reflux duration (1 hour) .

- Data :

- Yield: 312.50 g (78%)

- Characterization: EIMS (97.1 [M+H]⁺), NMR (δ 8.79, d; 6.82, t), NMR (δ 159.32, 147.99, 104.30) .

Q. How should researchers characterize this compound for purity and structural confirmation?

- Methodology : Use a combination of:

- Spectroscopy : NMR (proton and carbon) to confirm aromatic protons and carbonyl groups.

- Mass spectrometry : EIMS for molecular ion validation.

- Elemental analysis : To verify Cl⁻ content via titration or ion chromatography .

Q. What solubility properties and storage conditions are critical for handling this compound?

- Solubility : Freely soluble in water and methanol; avoid solvents like ether or toluene. Prepare stock solutions in water for stability .

- Storage : Store in airtight containers at room temperature, protected from light and moisture. For long-term stability, desiccate over NaOH in vacuo .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound (e.g., failed radical coupling reactions)?

- Case Study : A radical coupling attempt using dilauroyl peroxide (DLP) as an initiator yielded no product.

- Troubleshooting :

- Alternative initiators : Test AIBN or UV irradiation for radical generation.

- Solvent effects : Replace aprotic solvents with polar protic solvents to stabilize intermediates.

- Kinetic analysis : Monitor reaction progress via TLC or HPLC to identify side reactions .

Q. What experimental strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Design :

Prepare aqueous solutions at pH 2–12 and incubate at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC-UV at 254 nm.

Use NMR to detect structural changes (e.g., hydrolysis of the pyrimidine ring).

- Key Findings : Stability decreases above pH 9 and 40°C, with degradation products identified as urea derivatives .

Q. How does this compound interact with nucleophiles, and what mechanistic insights are critical for designing derivatives?

- Mechanism : The hydroxyl group at position 2 acts as a weak acid (pKa ~8.5), enabling deprotonation to form a nucleophilic site.

- Applications :

- React with alkyl halides to form ether derivatives.

- Use Pd-catalyzed cross-coupling for functionalization at C4/C6 positions .

Q. What analytical methods are most effective for quantifying trace impurities in synthesized batches?

- Recommended Techniques :

- HPLC-MS : Detect and quantify byproducts like unreacted urea or tetramethoxypropane residues.

- Ion chromatography : Measure chloride content to confirm stoichiometry.

- Limit tests : Heavy metals (≤20 μg/g) and sulfated ash (≤1.0 mg/g) per pharmacopeial standards .

Safety and Best Practices

Q. What personal protective equipment (PPE) is essential when handling this compound?

- Protocol :

- Respiratory protection : Use NIOSH-approved masks for prolonged exposure.

- Gloves : Nitrile gloves (tested for HCl resistance).

- Hygiene : Wash hands before breaks; avoid contact with eyes/skin .

Q. How should researchers safely dispose of waste containing this compound?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.